molecular formula C10H11N3S B13443759 5,6-Dimethyl-2-(thiophen-2-yl)pyrimidin-4-amine

5,6-Dimethyl-2-(thiophen-2-yl)pyrimidin-4-amine

Cat. No.: B13443759
M. Wt: 205.28 g/mol
InChI Key: JWIJXUUBNKMCTE-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 2-position and methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(thiophen-2-yl)pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with 5,6-dimethyl-2-aminopyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(thiophen-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrimidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.

Scientific Research Applications

5,6-Dimethyl-2-(thiophen-2-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenecarboxaldehyde and thiophene sulfoxides share structural similarities.

    Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 5,6-dimethylpyrimidine are related in structure.

Uniqueness

5,6-Dimethyl-2-(thiophen-2-yl)pyrimidin-4-amine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

5,6-dimethyl-2-thiophen-2-ylpyrimidin-4-amine

InChI

InChI=1S/C10H11N3S/c1-6-7(2)12-10(13-9(6)11)8-4-3-5-14-8/h3-5H,1-2H3,(H2,11,12,13)

InChI Key

JWIJXUUBNKMCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)C2=CC=CS2)C

Origin of Product

United States

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